2-Bromo-1-[(4-bromophenyl)sulfanyl]-4-nitrobenzene
Overview
Description
2-Bromo-1-[(4-bromophenyl)sulfanyl]-4-nitrobenzene is an organic compound with the molecular formula C12H7Br2NO2S. This compound is characterized by the presence of bromine, nitro, and sulfanyl groups attached to a benzene ring. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-[(4-bromophenyl)sulfanyl]-4-nitrobenzene typically involves the following steps:
Bromination: The initial step involves the bromination of 4-nitrobenzene to introduce a bromine atom at the 2-position.
Thioether Formation: The brominated product is then reacted with 4-bromothiophenol under suitable conditions to form the sulfanyl linkage.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and thioether formation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine atoms.
Oxidation and Reduction: The nitro group can be reduced to an amino group, and the sulfanyl group can be oxidized to a sulfone.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium sulfide or thiols can be used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products:
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Sulfone Derivatives: Oxidation of the sulfanyl group yields sulfone derivatives.
Scientific Research Applications
2-Bromo-1-[(4-bromophenyl)sulfanyl]-4-nitrobenzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-[(4-bromophenyl)sulfanyl]-4-nitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine and sulfanyl groups can undergo substitution reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
2-Bromo-1-[(4-bromophenyl)sulfanyl]-4-methylbenzene: Similar structure but with a methyl group instead of a nitro group.
2-Bromo-1-[(4-bromophenyl)sulfanyl]-4-chlorobenzene: Similar structure but with a chlorine atom instead of a nitro group.
Uniqueness: 2-Bromo-1-[(4-bromophenyl)sulfanyl]-4-nitrobenzene is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
IUPAC Name |
2-bromo-1-(4-bromophenyl)sulfanyl-4-nitrobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Br2NO2S/c13-8-1-4-10(5-2-8)18-12-6-3-9(15(16)17)7-11(12)14/h1-7H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJUGFMZGDJPHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(C=C(C=C2)[N+](=O)[O-])Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Br2NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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